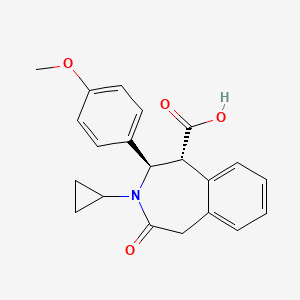

(1R,2R)-3-cyclopropyl-2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1H-3-benzazepine-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

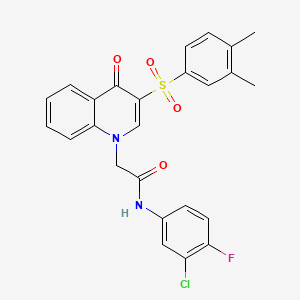

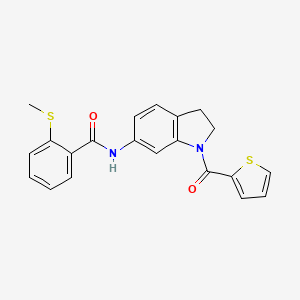

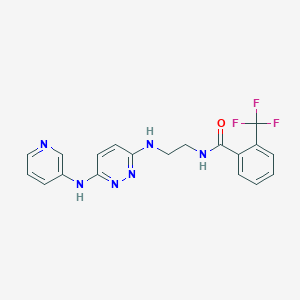

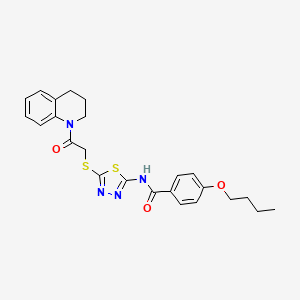

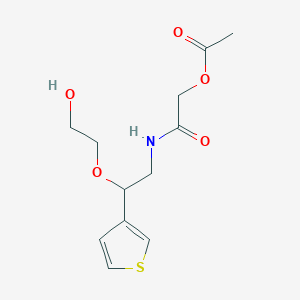

The compound is a benzazepine derivative with a carboxylic acid group. Benzazepines are a class of seven-membered heterocyclic compounds containing nitrogen. The presence of a carboxylic acid group (-COOH) suggests that the compound could exhibit acidic properties. The methoxy group (-OCH3) attached to the phenyl ring could potentially make the compound more lipophilic .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the seven-membered benzazepine ring, which includes a nitrogen atom. The cyclopropyl group is a three-membered ring, which introduces strain into the molecule. The carboxylic acid group is polar and can participate in hydrogen bonding, while the methoxy group is generally considered nonpolar .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation. The benzazepine ring might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of a carboxylic acid group could make the compound acidic. The methoxy group could increase the compound’s lipophilicity, potentially affecting its solubility in different solvents .Applications De Recherche Scientifique

- The complex three-dimensional structure of this compound makes it an interesting candidate for anticancer research. Researchers have explored its potential as a novel chemotherapeutic agent, studying its effects on cancer cell lines and tumor growth inhibition .

- Due to its unique benzazepine scaffold, this compound has been investigated for its impact on neurological disorders. Researchers have explored its potential as a neuroprotective agent, studying its effects on neuronal cell viability and synaptic plasticity .

- The methoxyphenyl group in the structure suggests possible anti-inflammatory properties. Studies have examined its effects on inflammatory pathways, including cytokine modulation and inhibition of inflammatory enzymes .

- Compounds with similar structures have demonstrated cardiovascular effects. Researchers have investigated whether this compound could act as a vasodilator, affecting blood pressure regulation and endothelial function .

- The cyclopropyl moiety and the overall structure hint at potential analgesic properties. Investigations have explored its effects on pain pathways, including opioid receptors and nociception .

- Beyond its biological applications, researchers have used this compound as a synthetic building block. Its challenging structure has inspired innovative synthetic methodologies, including oxidative dearomatization and Diels-Alder reactions .

Anticancer Properties

Neurological Disorders

Anti-Inflammatory Activity

Cardiovascular Applications

Analgesic Potential

Chemical Synthesis Strategies

These diverse applications highlight the versatility and scientific significance of (1R,2R)-3-cyclopropyl-2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1H-3-benzazepine-1-carboxylic acid . Further research will undoubtedly uncover additional uses and insights into this intriguing molecule. 🌟 .

Mécanisme D'action

Without specific biological or pharmacological data, it’s difficult to predict the mechanism of action of this compound. If it has biological activity, it could be due to interactions with proteins or enzymes in the body, possibly through the formation of hydrogen bonds or hydrophobic interactions .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-cyclopropyl-4-(4-methoxyphenyl)-2-oxo-4,5-dihydro-1H-3-benzazepine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-26-16-10-6-13(7-11-16)20-19(21(24)25)17-5-3-2-4-14(17)12-18(23)22(20)15-8-9-15/h2-7,10-11,15,19-20H,8-9,12H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWELICOVKJJFNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(C3=CC=CC=C3CC(=O)N2C4CC4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyclopropyl-4-(4-methoxyphenyl)-2-oxo-4,5-dihydro-1H-3-benzazepine-5-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4(1)S,7aS,13aR,13bR)-2,3,5,6,7,7a,8,13,13a,13b-decahydro-1H-dipyrido[2,1-f:3',2',1'-ij][1,6]naphthyridin-10(4(1)H)-one hydroiodide](/img/structure/B2503380.png)

![Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate](/img/no-structure.png)

![5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2503385.png)

![2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B2503389.png)

![N-(4-methoxyphenyl)-2-[5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2503392.png)